molecular formula C8H9NO4 B6618708 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid CAS No. 1561780-39-9

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

Cat. No. B6618708
M. Wt: 183.16 g/mol
InChI Key: IQEUBEKKKAMTOP-UHFFFAOYSA-N
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Description

2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid, also known as 2-MPCA, is a carboxylic acid derived from the pyrrolidine ring. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 2-MPCA has a variety of advantages for laboratory experiments, such as its low cost, low toxicity, and easy synthesis. In addition, the mechanism of action of 2-MPCA is well-understood, and its biochemical and physiological effects are well-documented.

Scientific Research Applications

Kinetics of Bromination

Research by Linda and Marino (1968) explored the bromination kinetics of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole in acetic acid. This study is significant for understanding the reactivity of compounds like 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid in electrophilic substitution reactions (Linda & Marino, 1968).

Synthesis of Pyrrolo Derivatives

Bencková and Krutošíková (1997) synthesized derivatives of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid. This work contributes to the chemical synthesis domain, particularly in the development of novel pyrrole-based compounds (Bencková & Krutošíková, 1997).

Alkaloid Isolation

Yang et al. (2015) isolated new pyrrole alkaloids, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, from Leccinum extremiorientale. This discovery provides insight into naturally occurring pyrrole compounds and their potential biological activities (Yang et al., 2015).

Three-Component Synthesis

Sakhno et al. (2021) demonstrated the synthesis of isoxazolylpyrrolones using a three-component reaction involving α-ketoglutaric acid. This research illustrates the versatility of pyrrole-based compounds in multi-component chemical synthesis (Sakhno et al., 2021).

Synthesis of 1H-1-pyrrolylcarboxamides

Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides. This research contributes to the development of new pharmacologically interesting compounds based on pyrrole derivatives (Bijev, Prodanova, & Nankov, 2003).

Novel Pyrrole Derivatives for Insecticidal Agents

Abdelhamid et al. (2022) explored the synthesis of new pyrrole derivatives and evaluated their potential as insecticidal agents against the cotton leafworm. This study highlights the applicability of pyrrole compounds in agriculture and pest control (Abdelhamid et al., 2022).

properties

IUPAC Name

2-(3-methoxycarbonylpyrrol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUBEKKKAMTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(methoxycarbonyl)-1H-pyrrol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Dak, V Šlachtová, M Šebela, V Bazgier… - European Journal of …, 2022 - Elsevier
Mycobacterial zinc metalloprotease-1 (Zmp1) is an essential enzyme for intracellular survival and pathogenicity of Mycobacterium tuberculosis. However, the exact mechanism of …
Number of citations: 2 www.sciencedirect.com
MV Šlachtová - theses.cz
My Ph. D. thesis is dedicated to the design and synthesis of novel potential antitubercular agents. The Theoretical part covers the current state of all the antitubercular problematic …
Number of citations: 0 theses.cz

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